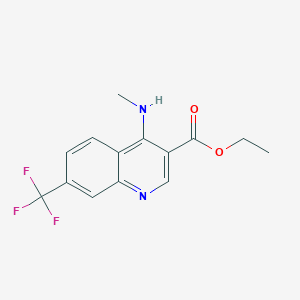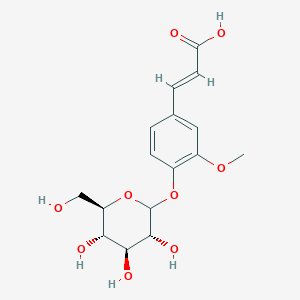
Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 92421, also known by its chemical name (2R,3S,5R)-5-(2,4-dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate, is a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of NSC 92421 involves several steps. One of the methods includes the reaction of trifluoromethyl uracil with hexamethyldisilazane and trimethylsilyl chloride. The mixture is heated to 120-125°C and stirred for three hours. After cooling to 55-60°C, the reaction mixture is distilled under reduced pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
NSC 92421 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hexamethyldisilazane and trimethylsilyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoromethyl uracil results in the formation of a compound with a trifluoromethyl group .
Wissenschaftliche Forschungsanwendungen
NSC 92421 has a wide range of applications in scientific research. It is used in the synthesis of other compounds and as a reagent in various chemical reactions. In biology, it is studied for its potential effects on cellular processes and its role in disease modeling. In medicine, NSC 92421 is investigated for its potential therapeutic applications, including its use in drug development. Industrially, it is used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of NSC 92421 involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that NSC 92421 exerts its effects by modulating certain cellular processes. The exact molecular targets and pathways involved are subjects of active research .
Vergleich Mit ähnlichen Verbindungen
NSC 92421 can be compared with other similar compounds, such as trifluoromethyl uracil derivatives. These compounds share similar chemical structures but may differ in their reactivity and applications.
Conclusion
NSC 92421 is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are subjects of ongoing research, and it holds promise for future developments in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C26H23F3N2O7 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23F3N2O7/c1-14-3-7-16(8-4-14)23(33)36-13-20-19(38-24(34)17-9-5-15(2)6-10-17)11-21(37-20)31-12-18(26(27,28)29)22(32)30-25(31)35/h3-10,12,19-21H,11,13H2,1-2H3,(H,30,32,35)/t19-,20+,21+/m0/s1 |
InChI-Schlüssel |
QFTZSUBIJAWRPF-PWRODBHTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)


![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)

![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)


![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)

